molecular formula C15H18ClNO B13641727 2-(4-Phenoxyphenyl)propan-2-amine hydrochloride

2-(4-Phenoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B13641727
M. Wt: 263.76 g/mol
InChI Key: LOTUKWQWMHTXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenoxyphenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C15H18ClNO. It is a derivative of phenoxyphenylamine and is often used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxyphenyl)propan-2-amine hydrochloride typically involves the reaction of 4-phenoxybenzonitrile with methyl lithium in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with aqueous ammonium hydroxide to yield the desired amine .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxyphenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenyl ketones, while reduction can produce secondary amines .

Scientific Research Applications

2-(4-Phenoxyphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethoxyphenyl)propan-2-amine hydrochloride
  • 2-(4-Fluorophenyl)propan-2-amine hydrochloride
  • 2-(4-Chlorophenyl)propan-2-amine hydrochloride

Uniqueness

2-(4-Phenoxyphenyl)propan-2-amine hydrochloride is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

2-(4-phenoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C15H17NO.ClH/c1-15(2,16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13;/h3-11H,16H2,1-2H3;1H

InChI Key

LOTUKWQWMHTXLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.